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Compound of Interest

3-(Hydroxymethoxy)propane-1,2-

Compound Name: ,
diol

Cat. No.: B13154598

Get Quote

Executive Summary & Chemical Identity

3-(Hydroxymethoxy)propane-1,2-diol (CAS: 10548-24-0) is the linear hemiformal formed by

the reaction of glycerol and formaldehyde. Unlike its stable cyclic counterparts (known
collectively as "Glycerol Formal"), this molecule contains a terminal hemiacetal group (-O-CHz-
OH), rendering it chemically dynamic.

o Core Characteristic: It exists in a delicate equilibrium.[1] In protic solvents, it is prone to
hydrolysis (releasing formaldehyde) or cyclization.

¢ Solubility Class: Highly polar polyol ether.

« Primary Application Context: Impurity profiling in pharmaceutical excipients (Glycerol
Formal), formaldehyde release studies, and polymer stabilization.

Physicochemical Profile
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Property Value |/ Characteristic
Molecular Formula C4H1004

Molecular Weight 122.12 g/mol

LogP (Predicted) -1.8 to -2.3 (Highly Hydrophilic)
H-Bond Donors 3 (High affinity for water)

Viscous liquid (Theoretical isolate); typically

Physical State o .
exists in solution.[2]

Solubility & Stability Matrix

The solubility of 3-(Hydroxymethoxy)propane-1,2-diol cannot be decoupled from its stability.
As a hemiacetal, "dissolving" it often initiates a chemical reaction. The table below categorizes
solvents by their interaction type: Solvation vs. Reaction.
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Representative o Stability &
Solvent Class Solubility Status .
Solvents Interaction Notes

Unstable. Rapid
hydrolysis occurs,
reverting to Glycerol
Protic Polar Water Miscible and Formaldehyde
(HCHO). Equilibrium
favors hydrolysis at

neutral/acidic pH.

Reactive. Soluble, but
undergoes
transacetalization.
The hemiacetal -OH
Protic Polar Methanol, Ethanol Miscible exchanges with the
solvent alkyl group
(e.g., forming
methoxymethyl

ethers).

Stabilizing. Best
solvents for analysis.
Strong H-bonding

] acceptors (S=0)

Aprotic Polar DMSO, DMF Soluble N

stabilize the
hemiacetal -OH,
slowing

decomposition.

Moderate Stability.
Soluble due to ether
oxygen interactions.

Ethereal THF, 1,4-Dioxane Soluble Less prone to
immediate hydrolysis
if the solvent is

anhydrous.

Non-Polar Hexane, Toluene Insoluble Incompatible. The

molecule is too polar
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to partition into

lipophilic solvents.

Poor. Limited

solubility; often
Chlorinated Dichloromethane Sparingly Soluble requires a co-solvent

(e.g., Methanol) to

dissolve fully.

Critical Mechanism: The Equilibrium Trap

Researchers must understand that this molecule is an intermediate. In aqueous solution, it
participates in the following equilibrium:

e Hydrolysis: Reverts to Glycerol + Formaldehyde.

o Cyclization: Dehydrates to form 1,3-Dioxan-5-ol or 1,3-Dioxolane-4-methanol (Glycerol
Formal).

Experimental Protocols

These protocols are designed to validate the presence and behavior of the compound,
distinguishing it from the stable cyclic forms.

Protocol A: In-Situ Observation via NMR (The "DMSO
Trap")

Objective: To observe 3-(Hydroxymethoxy)propane-1,2-diol without inducing immediate
hydrolysis. Principle: DMSO-de forms strong hydrogen bonds with the hemiacetal hydroxyl,
slowing proton exchange and allowing distinct NMR signals to be observed.

Materials:
e Glycerol (anhydrous).
o Paraformaldehyde (PFA).

» Catalytic p-Toluenesulfonic acid (pTSA).
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e Solvent: DMSO-ds (anhydrous).

Step-by-Step Workflow:

Preparation: In a sealed vial, mix Glycerol (100 mg) and PFA (30 mg).

Reaction: Heat to 80°C for 1 hour (neat) to generate the equilibrium mixture.

Quench/Dilution: Immediately withdraw 50 pL of the hot mixture and dilute into 600 uL of cold
DMSO-ds.

Analysis: Acquire *H-NMR and 3C-NMR at 25°C immediately.

Target Signals: Look for the hemiacetal methylene protons (-O-CH2-OH) typically around
4.6-4.8 ppm, distinct from the cyclic acetal signals (4.9-5.1 ppm).

Protocol B: Hydrolytic Instability Assessment
(Formaldehyde Release)

Objective: To quantify the rate of solubility-induced degradation in water. Materials: Nash
Reagent (Acetylacetone/Ammonium Acetate), UV-Vis Spectrophotometer.

Step-by-Step Workflow:

 Dissolution: Introduce the sample (containing the hemiacetal) into pH 7.4 phosphate buffer (1
mg/mL).

 Incubation: Maintain at 37°C.

o Sampling: At t=0, 5, 15, 30, and 60 minutes, remove 100 pL aliquots.

o Derivatization: Mix aliquot with 100 pL Nash Reagent. Heat at 60°C for 10 minutes.
» Detection: Measure absorbance at 412 nm.

« Interpretation: A rapid increase in absorbance indicates the "solubility” was actually a
hydrolysis event releasing free formaldehyde.
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Mechanistic Visualization

The following diagram illustrates the dynamic solubility equilibrium. The "Linear Hemiformal"
(Topic) is the central, unstable node.

Solvent Effects

DMSO:
Stabilizes Hemiformal
(Central Node)

Water:
Favors Hydrolysis
(Left Shift)

- H20 (Cyclization 1,3-Dioxolane-4-methanol
+ H20 (Acid Cat. (Cyclic Isomer A)

3-(Hydroxymethoxy)propane-1,2-diol

(Linear Hemiformal - The Topic) -
- 1,3-Dioxan-5-ol
————————————— (Cyclic Isomer B)

Glycerol + Formaldehyde + HCHO -
(Starting Materials) =

- H20 (Hydrolysis)

Click to download full resolution via product page

Caption: Equilibrium pathway showing the central role of the Linear Hemiformal and its fate in
different solvent environments.

References

e PubChem. (n.d.). 3-(Hydroxymethoxy)propane-1,2-diol (Compound Summary). National
Library of Medicine. Retrieved February 18, 2026, from [Link]

e Ruiz, V. R., et al. (2010). Glycerol ketals and acetals as bio-fuel additives: Synthesis and
properties. Fuel, 89(11), 3569-3574.

» Trifoi, A. R., et al. (2016). Glycerol acetals and ketals as possible diesel additives. A review of
their synthesis protocols. Renewable and Sustainable Energy Reviews, 62, 804-814.

e Almeida, J. R., et al. (2012). Reactivity of glycerol/acetone ketal (solketal) and
glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. Journal of the Brazilian
Chemical Society, 23(11). (Provides kinetic data on hydrolysis relevant to the hemiformal
stability).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b13154598/docs?utm_src=pdf-body-img#technical-guide-solubility-stability-profile-of-3-hydroxymethoxy-propane-1-2-diol
https://www.benchchem.com/product/b13154598/docs?utm_src=pdf-body#technical-guide-solubility-stability-profile-of-3-hydroxymethoxy-propane-1-2-diol
https://pubchem.ncbi.nlm.nih.gov/compound/23190111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13154598?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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